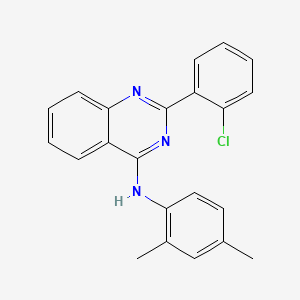![molecular formula C22H23N3O3S4 B11644547 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone](/img/structure/B11644547.png)
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an imidazolidinone moiety, and various sulfur-containing groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methylsulfanyl groups. The imidazolidinone moiety is then synthesized and attached to the thiazole ring. The final step involves the sulfonylation of the compound to introduce the 4-methylphenylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile.
化学反応の分析
Types of Reactions
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to alter the oxidation state of the sulfur atoms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and reduced side effects. Studies are ongoing to determine its pharmacokinetics, toxicity, and therapeutic index.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone involves its interaction with specific molecular targets. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell division and metabolism.
類似化合物との比較
Similar Compounds
- [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-chlorophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
- [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-fluorophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
- [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-bromophenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone
Uniqueness
The uniqueness of [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}methanone lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications. Its potential bioactivity also sets it apart from similar compounds, making it a promising candidate for drug development.
特性
分子式 |
C22H23N3O3S4 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]methanone |
InChI |
InChI=1S/C22H23N3O3S4/c1-15-9-11-17(12-10-15)32(27,28)25-14-13-24(20(25)16-7-5-4-6-8-16)21(26)18-19(29-2)23-31-22(18)30-3/h4-12,20H,13-14H2,1-3H3 |
InChIキー |
IELFTDAUVWZOGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)C4=C(SN=C4SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11644464.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11644474.png)
![3-chloro-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644478.png)
![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)

![3-(2-butoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644505.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
![4-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzenesulfonate](/img/structure/B11644554.png)
